molecular formula C14H12N2O3 B14470995 Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro- CAS No. 65550-52-9

Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-

Cat. No.: B14470995
CAS No.: 65550-52-9
M. Wt: 256.26 g/mol
InChI Key: VSASOQVUFYZZTE-UHFFFAOYSA-N
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Description

Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is a derivative of phenol, characterized by the presence of a nitro group at the 6th position and an imino group linked to a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro- typically involves the condensation reaction between p-toluidine and salicylaldehyde, followed by nitration. The reaction is carried out in an ethanol medium, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated and nitrated phenol derivatives.

Scientific Research Applications

Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro- involves its interaction with various molecular targets. It can bind to enzymes and receptors, altering their activity. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that generate reactive oxygen species, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro- is unique due to the presence of both nitro and imino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

65550-52-9

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[(4-methylphenyl)iminomethyl]-6-nitrophenol

InChI

InChI=1S/C14H12N2O3/c1-10-5-7-12(8-6-10)15-9-11-3-2-4-13(14(11)17)16(18)19/h2-9,17H,1H3

InChI Key

VSASOQVUFYZZTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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